1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)thiourea
Description
1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of two aromatic rings, one substituted with dimethyl groups and the other with a fluorine atom. The unique structural features of this compound make it of interest in various fields of scientific research.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2S/c1-10-6-7-14(8-11(10)2)18-15(19)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGSLFZQQMMAJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=CC(=CC=C2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)thiourea typically involves the reaction of 3,4-dimethylaniline with 3-fluorophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-3-phenylthiourea: Lacks the fluorine atom, resulting in different binding properties.
1-(3,4-Dimethylphenyl)-3-(4-fluorophenyl)thiourea: The fluorine atom is in a different position, affecting its reactivity and binding affinity.
1-(3,4-Dimethylphenyl)-3-(3-chlorophenyl)thiourea: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Uniqueness
1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)thiourea is unique due to the specific positioning of the fluorine atom, which enhances its binding affinity and selectivity in biological systems. This makes it a valuable compound for research in medicinal chemistry and drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
